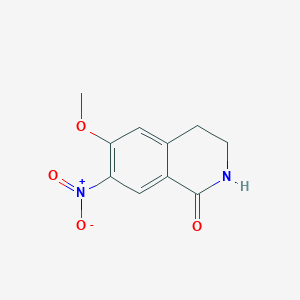
CID 13407504
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 13407504” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing data on the biological activities of small molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 13407504 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often utilize advanced technologies and equipment to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: CID 13407504 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and solvent, are crucial for the success of these reactions.
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used
Aplicaciones Científicas De Investigación
CID 13407504 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in various synthetic processes. In biology, it may have potential as a tool for studying biochemical pathways and interactions. In medicine, this compound could be investigated for its therapeutic potential in treating specific diseases. Additionally, the compound may have industrial applications, such as in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of CID 13407504 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to CID 13407504 can be identified based on their chemical structure and properties. These compounds may share similar reactivity and applications, but each has unique characteristics that distinguish it from others.
Highlighting Uniqueness: this compound’s uniqueness lies in its specific chemical structure and the resulting properties. Comparing it with similar compounds can provide insights into its potential advantages and limitations in various applications.
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique chemical properties and reactivity make it a valuable tool for research and industrial applications
Propiedades
Fórmula molecular |
C30H24Si2 |
|---|---|
Peso molecular |
440.7 g/mol |
InChI |
InChI=1S/C30H24Si2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |
Clave InChI |
ROOMXNOXUYAOEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=C(C=C3)[Si](C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)





![Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate](/img/structure/B14131662.png)

![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)

![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)

